molecular formula C9H11NO5S B8657224 N-(Phenylsulfonyl)serine

N-(Phenylsulfonyl)serine

Cat. No.: B8657224
M. Wt: 245.25 g/mol
InChI Key: WQVIJBXPLXLSCI-UHFFFAOYSA-N
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Description

N-(Phenylsulfonyl)serine is a sulfonamide derivative characterized by a phenylsulfonyl group attached to the amino moiety of serine. This compound is primarily utilized in synthetic organic chemistry as a precursor for heterocyclic systems, such as triazole and triazine derivatives. Its synthesis often involves 1,3-dipolar cycloaddition reactions with enamines or azides, yielding intermediates for further transformations. For instance, 1-[N-(Phenylsulfonyl)benzohydrazonoyl]-1,2,3-triazole derivatives are synthesized in yields ranging from 13% to 69% via reactions with enamines . These intermediates are critical in generating aryl(1,2,3-triazol-1-yl)carbenes, which undergo ring-enlargement reactions to form 3-aryl-1,2,4-triazines .

This compound’s structural features, including the electron-withdrawing sulfonyl group, influence its reactivity in nucleophilic substitutions and cycloadditions. Its applications extend to medicinal chemistry, where sulfonamide derivatives are explored as enzyme inhibitors (e.g., BCL-2 inhibitors for cancer therapy) .

Properties

Molecular Formula

C9H11NO5S

Molecular Weight

245.25 g/mol

IUPAC Name

2-(benzenesulfonamido)-3-hydroxypropanoic acid

InChI

InChI=1S/C9H11NO5S/c11-6-8(9(12)13)10-16(14,15)7-4-2-1-3-5-7/h1-5,8,10-11H,6H2,(H,12,13)

InChI Key

WQVIJBXPLXLSCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(CO)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Phenylsulfonyl)serine typically involves the reaction of 3-hydroxypropanoic acid with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then hydrolyzed to yield the final product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of 2-3 hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(Phenylsulfonyl)serine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.

Major Products Formed

    Oxidation: Formation of 3-oxo-2-[(phenylsulfonyl)amino]propanoic acid.

    Reduction: Formation of 3-hydroxy-2-[(phenylsulfanyl)amino]propanoic acid.

    Substitution: Formation of N-alkylated derivatives of this compound.

Scientific Research Applications

N-(Phenylsulfonyl)serine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Phenylsulfonyl)serine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and exerting biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of N-(Phenylsulfonyl)serine and Analogues
Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups Notable Features
This compound Not explicitly reported* ~250–300 (estimated) Phenylsulfonyl, serine backbone High reactivity in cycloadditions
N-(4-Nitrophenyl)-L-serine C₉H₁₀N₂O₅ 226.19 4-Nitrophenyl, serine backbone Enhanced electron withdrawal due to nitro group
2-(4-Chlorophenyl)-N-(phenylsulfonyl)acrylamide C₁₅H₁₂ClNO₃S 321.78 Chlorophenyl, acrylamide, sulfonyl Chlorine enhances stability; used in crystal studies

Key Observations :

  • Electron-Withdrawing Groups: The phenylsulfonyl group in this compound reduces electron density at the nitrogen, enhancing electrophilicity.
  • Steric Effects : Bulky substituents (e.g., 4-phenyl in N-(4-phenyl)phenylsulfonyl derivatives) reduce enzyme inhibition efficacy compared to simpler phenylsulfonyl groups .
Table 2: Comparative Reaction Yields
Reaction Type Compound Yield (%) Conditions Reference
1,3-Dipolar Cycloaddition This compound derivatives 13–69 Benzene, room temperature, 1 day
Sulfonylation of Hydantoins Phenylsulfonyl chloride derivatives 91 DIPEA, room temperature

Key Observations :

  • This compound derivatives exhibit moderate yields in cycloadditions, likely due to competing side reactions or steric hindrance from the sulfonyl group .
  • Higher yields (91%) are achievable in sulfonylation reactions using phenylsulfonyl chloride, emphasizing the role of optimized conditions (e.g., DIPEA as a base) .
Table 3: Enzyme Inhibition Profiles
Compound Class MMP-1 Inhibition MMP-2 Inhibition Application Notes Reference
This compound derivatives Weak Reduced Broad-spectrum inhibition
N-(4-Phenyl)phenylsulfonyl derivatives Weak Moderate Lower MMP-1 binding due to steric bulk
Phenylalanine-containing sulfonamides Not reported Low Cyclic proline derivatives limit MMP-1 binding

Key Observations :

  • Steric Effects : Bulky groups (e.g., N-(4-phenyl)phenylsulfonyl) reduce MMP-1 inhibition, suggesting that smaller substituents favor enzyme interaction .
  • Amino Acid Backbone: Proline-containing derivatives exhibit weaker MMP-1 inhibition, likely due to conformational constraints, whereas serine-based analogs show broader activity .

Solubility and Stability

  • pH-Dependent Solubility : While direct data for this compound are lacking, related sulfonamides show marked solubility variations with pH. For example, phenylsulfonyl acrylamides exhibit reduced solubility in acidic conditions due to protonation of the sulfonamide group .

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